Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate
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Overview
Description
Scientific Research Applications
Metabolism Studies
One significant area of research involves the metabolism of carbamate compounds in biological systems. Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, revealing both the tert.-butyl and N-methyl groups undergo hydroxylation. This study provides insights into the biotransformation of carbamate pesticides, highlighting species variation in metabolism which suggests different enzymes catalyze N-demethylation and tert.-butyl group oxidation (Douch & Smith, 1971).
Synthetic Chemistry
In synthetic chemistry, carbamates serve as intermediates for various reactions. Ortiz, Guijarro, and Yus (1999) described the synthesis of α-aminated methyllithium via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate, showcasing carbamates' utility in functionalizing molecules for further chemical transformations (Ortiz, Guijarro, & Yus, 1999).
Environmental Degradation
Suzuki, Yaguchi, Ohnishi, and Suga (1995) identified degradation products of terbutol, a carbamate herbicide, in environmental water from golf courses. Their findings on the degradation pathways, including N-demethylation and oxidation, underscore the environmental persistence and transformation of carbamate compounds (Suzuki et al., 1995).
Comparative Toxicology
Nakagawa, Yaguchi, and Suzuki (1994) explored the cytotoxicity of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, on isolated rat hepatocytes. This comparative study highlights the toxicological profiles of carbamate derivatives, important for understanding their safety and environmental impact (Nakagawa, Yaguchi, & Suzuki, 1994).
Organic Synthesis Applications
Guinchard, Vallée, and Denis (2005) introduced tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in organic synthesis. Their work demonstrates the versatility of carbamates in synthetic applications, offering new pathways for the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate are β-secretase and acetylcholinesterase . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide, a key component of the amyloid plaques found in the brains of Alzheimer’s patients. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease.
Mode of Action
this compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of amyloid beta peptide and thus the formation of amyloid plaques. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.
Biochemical Pathways
The compound affects the amyloidogenic pathway by inhibiting the action of β-secretase, thereby preventing the formation of amyloid beta peptide . It also affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine.
Result of Action
The compound has shown moderate protective activity in astrocytes (a type of brain cell) stimulated with amyloid beta 1-42 . This is due to a reduction in the levels of TNF-α and free radicals observed in cell cultures .
Properties
IUPAC Name |
tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-10-13(11-18)6-7-14(12)20-9-5-8-17-15(19)21-16(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMWCXZBBDPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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